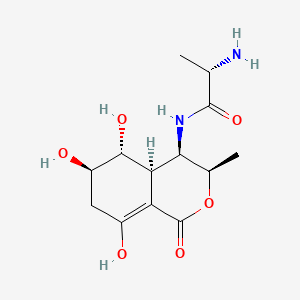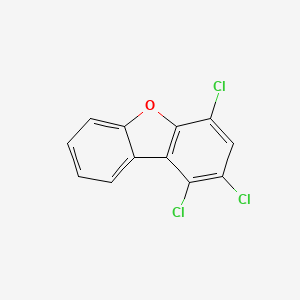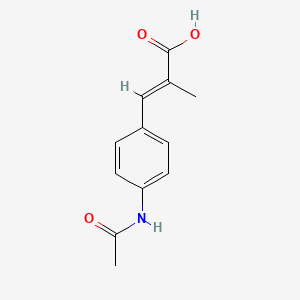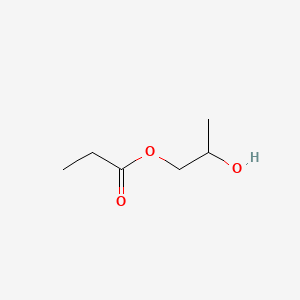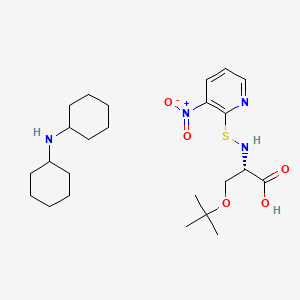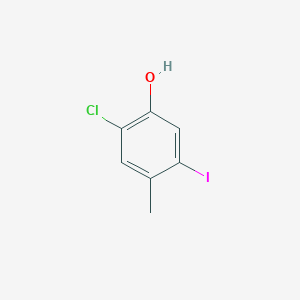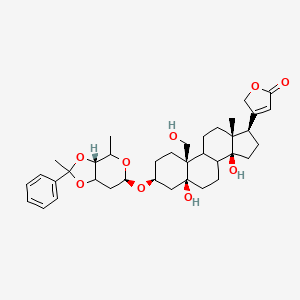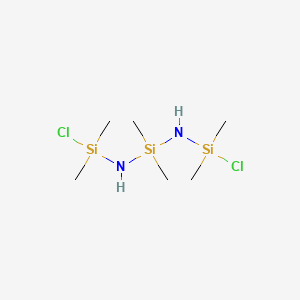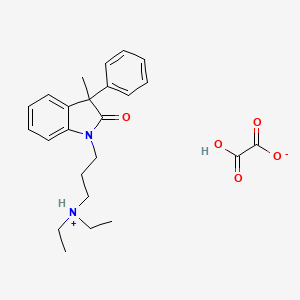
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate is a complex organic compound that belongs to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate typically involves multiple steps. One common method includes the reaction of indole derivatives with diethylamine and propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, nucleophiles.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its role in biological processes and potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. Detailed studies have shown that it can influence pathways related to cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1-[3-(1-piperidinyl)propyl]-2H-benzimidazol-2-one: Another indole derivative with similar structural features and biological activities.
Indole-3-acetic acid: A well-known plant hormone with diverse biological functions.
Imidazole derivatives: Compounds with similar heterocyclic structures and wide-ranging applications in medicine and industry.
Uniqueness
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
37129-59-2 |
|---|---|
Molecular Formula |
C24H30N2O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
diethyl-[3-(3-methyl-2-oxo-3-phenylindol-1-yl)propyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C22H28N2O.C2H2O4/c1-4-23(5-2)16-11-17-24-20-15-10-9-14-19(20)22(3,21(24)25)18-12-7-6-8-13-18;3-1(4)2(5)6/h6-10,12-15H,4-5,11,16-17H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
DECAVEJBRPBKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCN1C2=CC=CC=C2C(C1=O)(C)C3=CC=CC=C3.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


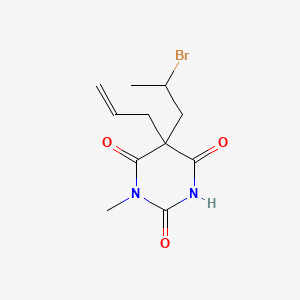
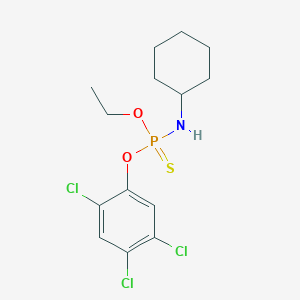


![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
